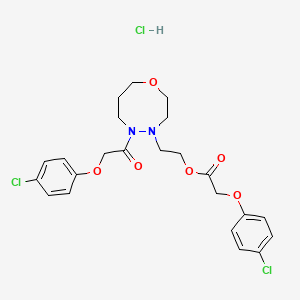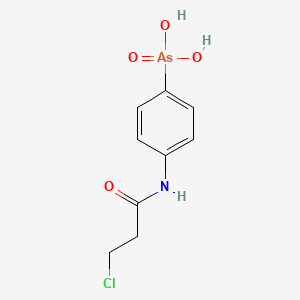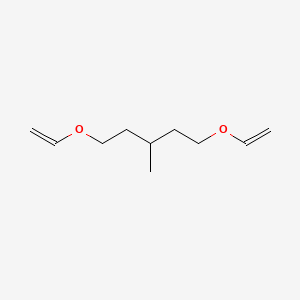
1,5-Bis(ethenyloxy)-3-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(ethenyloxy)-3-methylpentane: is an organic compound characterized by the presence of two ethenyloxy groups attached to a 3-methylpentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(ethenyloxy)-3-methylpentane typically involves the reaction of 1,5-dibromo-3-methylpentane with sodium ethoxide in ethanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethenyloxy groups. The reaction conditions generally include refluxing the mixture for several hours to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(ethenyloxy)-3-methylpentane can undergo various chemical reactions, including:
Oxidation: The ethenyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,5-bis(ethoxy)-3-methylpentane.
Substitution: The ethenyloxy groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: 1,5-bis(ethoxy)-3-methylpentane.
Substitution: Corresponding amines or thioethers.
Scientific Research Applications
1,5-Bis(ethenyloxy)-3-methylpentane has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with unique properties, such as increased flexibility and thermal stability.
Materials Science: The compound can be incorporated into materials to enhance their mechanical properties and resistance to degradation.
Biology and Medicine: Research is ongoing to explore its potential as a building block for drug delivery systems and biocompatible materials.
Mechanism of Action
The mechanism of action of 1,5-Bis(ethenyloxy)-3-methylpentane in various applications involves its ability to undergo polymerization and form stable bonds with other molecules. The ethenyloxy groups provide reactive sites for further chemical modifications, allowing for the creation of complex structures with desired properties.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(ethenyloxy)pentane: Similar structure but lacks the methyl group at the 3-position.
1,5-Bis(ethoxy)-3-methylpentane: Similar structure but with ethoxy groups instead of ethenyloxy groups.
Uniqueness
1,5-Bis(ethenyloxy)-3-methylpentane is unique due to the presence of both ethenyloxy groups and a methyl group at the 3-position. This combination provides distinct reactivity and properties, making it valuable for specific applications in polymer chemistry and materials science.
Properties
CAS No. |
66055-69-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,5-bis(ethenoxy)-3-methylpentane |
InChI |
InChI=1S/C10H18O2/c1-4-11-8-6-10(3)7-9-12-5-2/h4-5,10H,1-2,6-9H2,3H3 |
InChI Key |
RJPKVNRKKZUKNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC=C)CCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


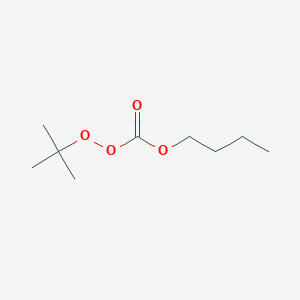
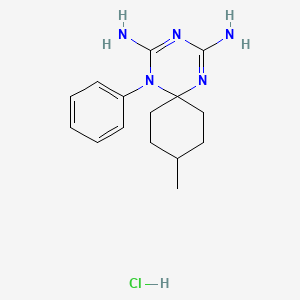
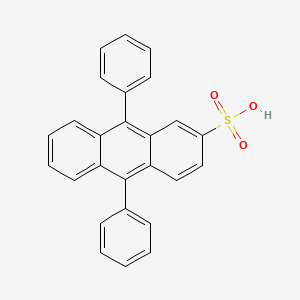
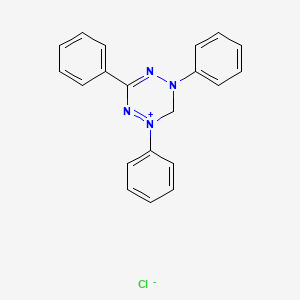
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
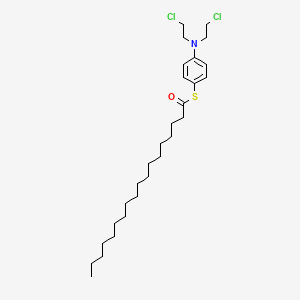


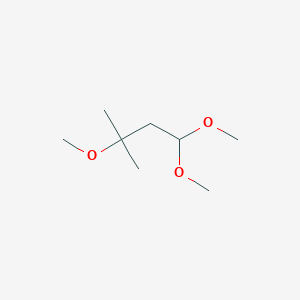

![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
